Cas no 123168-37-6 ((2R)-2-ethyl-Pyrrolidine)

(2R)-2-ethyl-Pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (2R)-2-ethyl-Pyrrolidine
- (2R)-2-ethylpyrrolidine
- (R)-2-Ethylpyrrolidine
- 2-Ethyl-pyrrolidine
- (2R)-ethylpyrrolidine
- QC-574
- RB4030
- (R)-2alpha-Ethylpyrrolidine
- AKOS006348967
- Pyrrolidine, 2-ethyl-, (R)-
- DTXSID00448665
- JFZLDRUSMYBXRI-ZCFIWIBFSA-N
- MFCD19217252
- 123168-37-6
- 2-(R)-ethyl-pyrrolidine
- DA-13978
-
- MDL: MFCD19217252
- インチ: 1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
- InChIKey: JFZLDRUSMYBXRI-ZCFIWIBFSA-N
- ほほえんだ: N1CCC[C@H]1CC
計算された属性
- せいみつぶんしりょう: 99.10480
- どういたいしつりょう: 99.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 52.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03000
- LogP: 1.47720
(2R)-2-ethyl-Pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E938160-100mg |
(2R)-2-Ethyl-pyrrolidine |
123168-37-6 | 100mg |
$ 340.00 | 2022-06-05 | ||
TRC | E938160-50mg |
(2R)-2-Ethyl-pyrrolidine |
123168-37-6 | 50mg |
$ 230.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y0988587-1g |
(R)-2-ethylpyrrolidine |
123168-37-6 | 95% | 1g |
$705 | 2025-02-21 | |
eNovation Chemicals LLC | Y0988587-1g |
(R)-2-ethylpyrrolidine |
123168-37-6 | 95% | 1g |
$705 | 2025-02-28 | |
TRC | E938160-10mg |
(2R)-2-Ethyl-pyrrolidine |
123168-37-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D515192-5g |
(2R)-2-ethyl-Pyrrolidine |
123168-37-6 | >95% | 5g |
$1850 | 2025-02-26 | |
eNovation Chemicals LLC | D515192-5g |
(2R)-2-ethyl-Pyrrolidine |
123168-37-6 | >95% | 5g |
$1850 | 2025-02-19 | |
eNovation Chemicals LLC | Y0988587-1g |
(R)-2-Ethylpyrrolidine |
123168-37-6 | 95% | 1g |
$705 | 2024-08-02 | |
eNovation Chemicals LLC | D515192-5g |
(2R)-2-ethyl-Pyrrolidine |
123168-37-6 | >95% | 5g |
$1850 | 2024-05-23 | |
eNovation Chemicals LLC | D515192-1g |
(2R)-2-ethyl-Pyrrolidine |
123168-37-6 | >95% | 1g |
$880 | 2024-05-23 |
(2R)-2-ethyl-Pyrrolidine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
(2R)-2-ethyl-Pyrrolidineに関する追加情報
Recent Advances in the Study of (2R)-2-ethyl-Pyrrolidine and Its Derivative (CAS: 123168-37-6) in Chemical Biology and Pharmaceutical Research
The compound (2R)-2-ethyl-Pyrrolidine and its derivative with the CAS number 123168-37-6 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are pivotal in the development of novel therapeutic agents due to their unique structural properties and biological activities. Recent studies have focused on their synthesis, pharmacological evaluation, and potential applications in treating various diseases, including neurological disorders and cancer.
One of the key findings in recent research is the role of (2R)-2-ethyl-Pyrrolidine as a chiral building block in the synthesis of complex pharmaceutical compounds. Its enantiomeric purity and structural flexibility make it an ideal candidate for the development of stereospecific drugs. The derivative 123168-37-6, in particular, has shown promising results in preclinical studies as a potential inhibitor of specific enzymatic pathways involved in inflammatory responses.
Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize the molecular structure and confirm the stereochemistry of these compounds. Computational modeling and molecular docking studies have further elucidated their binding mechanisms with target proteins, providing insights into their mode of action at the atomic level. These findings are crucial for optimizing their pharmacological profiles and minimizing off-target effects.
In addition to their therapeutic potential, recent studies have explored the scalability and cost-effectiveness of synthesizing (2R)-2-ethyl-Pyrrolidine and its derivatives. Green chemistry approaches, including catalytic asymmetric synthesis and solvent-free reactions, have been investigated to enhance the sustainability of their production. These advancements are expected to facilitate their transition from laboratory-scale research to industrial applications.
Despite the progress, challenges remain in the clinical translation of these compounds. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of (2R)-2-ethyl-Pyrrolidine and 123168-37-6 in drug development.
In conclusion, the ongoing research on (2R)-2-ethyl-Pyrrolidine and its derivative 123168-37-6 highlights their significant promise in the pharmaceutical industry. Continued exploration of their biological activities and synthetic methodologies will undoubtedly contribute to the discovery of next-generation therapeutics.
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